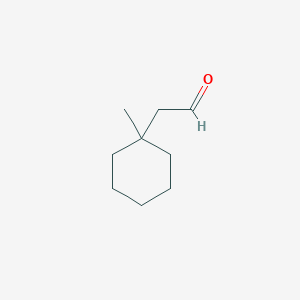
2-(1-methylcyclohexyl)acetaldehyde
Übersicht
Beschreibung
2-(1-methylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, where a methyl group is attached to the cyclohexane ring, and an acetaldehyde group is attached to the carbon adjacent to the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylcyclohexyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (1-Methyl-cyclohexyl)-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of (1-Methyl-cyclohexyl)-acetic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (1-Methyl-cyclohexyl)-acetic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to (1-Methyl-cyclohexyl)-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: (1-Methyl-cyclohexyl)-acetic acid.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1-methylcyclohexyl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of aldehyde metabolism and its impact on cellular functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific metabolic pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable for creating complex aromatic compounds.
Wirkmechanismus
The mechanism of action of 2-(1-methylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is crucial for its role in chemical synthesis and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl-acetaldehyde: Lacks the methyl group on the cyclohexane ring.
(1-Methyl-cyclohexyl)-methanol: Contains a hydroxyl group instead of an aldehyde group.
(1-Methyl-cyclohexyl)-acetic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(1-methylcyclohexyl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-(1-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-9(7-8-10)5-3-2-4-6-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
CIBFGOMHDWTDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)CC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
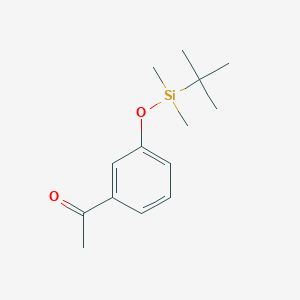
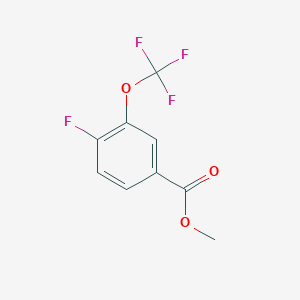
![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)

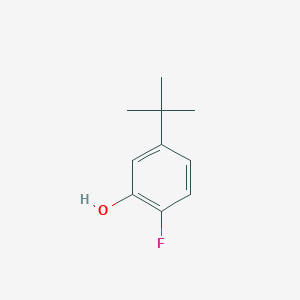
![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)
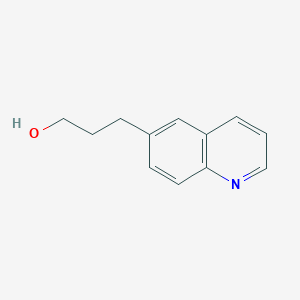
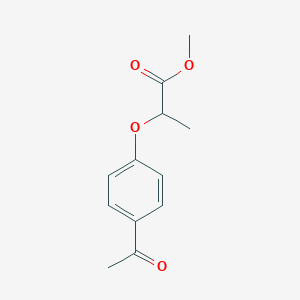
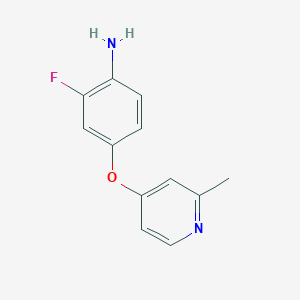

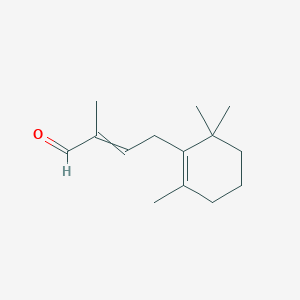
![N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine](/img/structure/B8707418.png)
